2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to a trimethoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene typically involves the reaction of 4-bromothiophenol with 1,3,5-trimethoxybenzene under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene is unique due to the presence of both a bromophenyl and a trimethoxybenzene moiety, which can impart distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H15BrO3S |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C15H15BrO3S/c1-17-11-8-13(18-2)15(14(9-11)19-3)20-12-6-4-10(16)5-7-12/h4-9H,1-3H3 |
InChI Key |
IMKYUNINNCOPSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)SC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
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